PDAT

Description

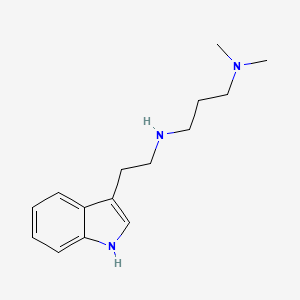

Structure

3D Structure

Properties

CAS No. |

1226213-83-7 |

|---|---|

Molecular Formula |

C15H23N3 |

Molecular Weight |

245.37 |

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-N',N'-dimethylpropane-1,3-diamine |

InChI |

InChI=1S/C15H23N3/c1-18(2)11-5-9-16-10-8-13-12-17-15-7-4-3-6-14(13)15/h3-4,6-7,12,16-17H,5,8-11H2,1-2H3 |

InChI Key |

WXDCWQNNGHIWNR-UHFFFAOYSA-N |

SMILES |

CN(C)CCCNCCC1=CNC2=CC=CC=C21 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PDAT; Propyl Dimethyl Amino Tryptamine; |

Origin of Product |

United States |

Foundational & Exploratory

The Function of Phospholipid:Diacylglycerol Acyltransferase (PDAT) in Yeast Lipid Metabolism: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the eukaryotic model organism Saccharomyces cerevisiae, the synthesis of triacylglycerol (TAG), a primary energy storage lipid, is a crucial aspect of lipid metabolism. While the acyl-CoA-dependent pathway has been extensively studied, an alternative, acyl-CoA-independent pathway plays a significant role in maintaining lipid homeostasis. This pathway is catalyzed by the enzyme Phospholipid:Diacylglycerol Acyltransferase (PDAT), encoded by the LRO1 gene. This technical guide provides a comprehensive overview of the function of this compound in yeast lipid metabolism, detailing its enzymatic activity, substrate specificity, and its interplay with other metabolic pathways. Furthermore, this document outlines detailed experimental protocols for the characterization of this compound function and presents key quantitative data in a structured format. Finally, signaling pathways influencing this compound activity are illustrated to provide a holistic understanding of its regulation.

Core Function and Enzymatic Activity of this compound (Lro1p)

This compound, also known as Lro1p in Saccharomyces cerevisiae, is an acyltransferase that catalyzes the final step in the acyl-CoA-independent pathway of TAG synthesis.[1][2] The enzyme is localized to the endoplasmic reticulum (ER).[3] Unlike the canonical Kennedy pathway that utilizes acyl-CoA as an acyl donor, this compound transfers an acyl group from a phospholipid directly to a diacylglycerol (DAG) molecule, yielding TAG and a lysophospholipid.

The reaction catalyzed by this compound is as follows:

Phospholipid + sn-1,2-Diacylglycerol ⇌ Triacylglycerol + Lysophospholipid

This activity provides an alternative route for TAG production, contributing to the overall cellular pool of neutral lipids. While not the primary pathway for TAG synthesis under all conditions, this compound plays a significant role, particularly during the exponential growth phase.[3]

Substrate Specificity

The enzymatic activity of yeast this compound exhibits specificity for both the phospholipid acyl donor and the diacylglycerol acyl acceptor.

-

Acyl Donor Specificity: this compound can utilize various phospholipids as acyl donors. The two major membrane phospholipids in yeast, phosphatidylethanolamine (PE) and phosphatidylcholine (PC), are both effective substrates. However, studies have shown that dioleoyl-PE is a nearly four-fold more efficient acyl donor than dioleoyl-PC in the this compound-catalyzed reaction. The enzyme preferentially transfers the acyl group from the sn-2 position of the phospholipid.

-

Acyl Group Specificity: The rate of the reaction is also influenced by the specific fatty acid moieties present in the phospholipid. For instance, a ricinoleoyl group at the sn-2 position of PC is transferred more efficiently than an oleoyl group.

-

Acyl Acceptor Specificity: The structure of the diacylglycerol molecule also impacts the efficiency of the reaction.

This substrate specificity suggests a potential role for this compound in the remodeling of membrane phospholipids, influencing the fatty acid composition of cellular membranes in response to different physiological conditions.

Quantitative Data on this compound Function

The contribution of this compound to overall TAG synthesis has been quantified through genetic and biochemical studies. The following tables summarize key quantitative data regarding this compound's activity and its impact on yeast lipid composition.

| Parameter | Value | Reference Strain | Conditions | Source |

| Rate of TAG Synthesis | 0.15 nmol/min/mg of protein | This compound-overexpressing strain | in vitro assay with dioleoyl-PC as acyl donor |

Table 1: In vitro enzymatic activity of yeast this compound. This table presents the specific activity of this compound measured in microsomal preparations from a yeast strain overexpressing the LRO1 gene.

| Strain | Triacylglycerol (TAG) Level (% of Wild-Type) | Growth Phase | Source |

| lro1Δ | ~60% | Not specified | |

| dga1Δ | ~70% | Late logarithmic | |

| lro1Δ dga1Δ | ~20% | Not specified |

Table 2: Contribution of this compound and Dga1 to total triacylglycerol synthesis. This table shows the relative TAG levels in knockout mutants for the this compound (lro1Δ) and the primary acyl-CoA-dependent DGAT (dga1Δ) pathways, as well as a double knockout mutant, highlighting the partial redundancy and combined importance of these two pathways.

| Genetic Modification | Change in Total Fatty Acids | Source |

| This compound Overexpression | +29-47% | [3] |

Table 3: Effect of this compound overexpression on total fatty acid content. This table illustrates the potential of this compound to enhance overall lipid accumulation when its expression is increased.

Experimental Protocols

Preparation of Yeast Microsomes for this compound Activity Assay

This protocol describes the isolation of microsomal fractions from Saccharomyces cerevisiae, which are enriched in ER-resident enzymes like this compound.

-

Yeast Culture and Harvest: Grow yeast cells in appropriate liquid medium (e.g., YPD) to the desired growth phase (e.g., mid-logarithmic phase). Harvest cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Spheroplasting: Wash the cell pellet with sterile water and then with a spheroplasting buffer (e.g., 1.2 M sorbitol, 20 mM K-phosphate, pH 7.4). Resuspend the cells in spheroplasting buffer containing a reducing agent (e.g., 10 mM DTT) and incubate for 15 minutes at 30°C. Add zymolyase (e.g., 5 mg per gram of wet cell weight) and incubate at 30°C with gentle shaking until spheroplasts are formed (monitor by microscopy).

-

Lysis: Harvest the spheroplasts by gentle centrifugation (1,500 x g for 5 minutes). Resuspend the pellet in ice-cold lysis buffer (e.g., 0.8 M sorbitol, 10 mM triethanolamine, 1 mM EDTA, pH 7.2) containing protease inhibitors. Homogenize the spheroplasts using a Dounce homogenizer with a tight-fitting pestle.

-

Differential Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet mitochondria and cell debris.

-

Microsome Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

-

Washing and Storage: Resuspend the microsomal pellet in a suitable storage buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10% glycerol) and store at -80°C until use. Determine the protein concentration using a standard method like the Bradford assay.

In Vitro this compound Enzyme Activity Assay

This assay measures the transfer of a radiolabeled acyl group from a phospholipid donor to a DAG acceptor.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Microsomal protein (e.g., 50-100 µg)

-

Acyl donor: Radiolabeled phospholipid (e.g., [14C]-oleoyl-labeled PC or PE)

-

Acyl acceptor: Diacylglycerol (e.g., dioleoin)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

-

Initiation and Incubation: Initiate the reaction by adding the microsomal fraction. Incubate the mixture at 30°C for a defined period (e.g., 15-60 minutes).

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v). Vortex thoroughly and centrifuge to separate the phases.

-

Lipid Analysis: Collect the lower organic phase containing the lipids. Dry the lipid extract under a stream of nitrogen.

-

Thin-Layer Chromatography (TLC): Resuspend the lipid extract in a small volume of chloroform and spot it onto a silica gel TLC plate. Develop the plate in a solvent system suitable for separating neutral lipids (e.g., hexane:diethyl ether:acetic acid, 80:20:1, by volume).

-

Detection and Quantification: Visualize the lipid spots by autoradiography or by staining with iodine vapor. Scrape the spots corresponding to TAG into a scintillation vial and quantify the radioactivity using a scintillation counter. The amount of radiolabeled TAG formed is used to calculate the enzyme activity.

Analysis of Yeast Lipid Composition by Thin-Layer Chromatography (TLC)

-

Lipid Extraction: Extract total lipids from yeast cells using a standard method such as the Folch or Bligh-Dyer method.

-

TLC Plate Preparation: Activate a silica gel TLC plate by heating it at 110°C for 1 hour.

-

Sample Application: Spot the lipid extracts onto the TLC plate.

-

Chromatogram Development:

-

For neutral lipids (TAG, steryl esters), use a solvent system like hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

-

For polar lipids (phospholipids), use a solvent system like chloroform:methanol:acetic acid (65:25:10, v/v/v).

-

-

Visualization: Visualize the separated lipid classes by staining with iodine vapor, primuline spray (for viewing under UV light), or by charring with a sulfuric acid solution followed by heating.

-

Quantification: For quantitative analysis, scrape the individual lipid spots, extract the lipids, and analyze the fatty acid content by gas chromatography (GC) after transmethylation. Alternatively, use densitometry to quantify the intensity of the spots relative to known standards.

Signaling Pathways and Regulation of this compound

The activity of this compound is not constitutive but is integrated into the broader network of lipid metabolic regulation. A key regulatory node is the availability of its substrate, diacylglycerol (DAG).

As depicted in Figure 1, the activity of this compound is indirectly regulated by the phosphorylation status of Pah1p, the yeast phosphatidate phosphatase. Pah1p dephosphorylates phosphatidic acid (PA) to produce DAG. The activity of Pah1p is controlled by a phosphorylation-dephosphorylation cycle. Protein kinases, such as Pho85-Pho80 and Cdk1, phosphorylate and inactivate Pah1p, leading to its cytosolic localization. The Nem1-Spo7 phosphatase complex dephosphorylates and activates Pah1p, promoting its association with the ER membrane where it can access its substrate. Nutrient availability, such as inositol and phosphate levels, influences the activity of these kinases and phosphatases, thereby controlling the flux of PA towards either phospholipid synthesis or, via Pah1p and subsequently this compound, towards TAG synthesis.

Conclusion

The Phospholipid:Diacylglycerol Acyltransferase (this compound), encoded by the LRO1 gene, represents a key enzyme in the acyl-CoA-independent pathway of triacylglycerol synthesis in Saccharomyces cerevisiae. Its activity provides an alternative route for neutral lipid production and is implicated in the remodeling of membrane phospholipids. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the intricacies of yeast lipid metabolism. A thorough understanding of the function and regulation of this compound not only enhances our fundamental knowledge of cellular lipid homeostasis but also opens avenues for the metabolic engineering of yeast for the production of biofuels and other lipid-derived products. Further research into the specific regulatory mechanisms governing this compound expression and activity will undoubtedly unveil more sophisticated layers of control within the complex web of lipid metabolism.

References

discovery and characterization of PDAT gene in plants

An In-depth Technical Guide on the Discovery and Characterization of the PDAT Gene in Plants

Introduction

The biosynthesis of triacylglycerol (TAG), the primary storage lipid in plants, is a critical process for energy storage, particularly in seeds. For many years, the acyl-CoA-dependent Kennedy pathway, with Diacylglycerol Acyltransferase (DGAT) as the terminal enzyme, was considered the sole route for TAG synthesis. However, the discovery of an alternative, acyl-CoA-independent pathway mediated by Phospholipid:Diacylglycerol Acyltransferase (this compound) has significantly advanced our understanding of lipid metabolism in plants. This guide provides a comprehensive overview of the discovery, characterization, and functional analysis of the this compound gene in plants, intended for researchers and professionals in the fields of plant science and drug development.

Discovery and Initial Identification

The existence of an acyl-CoA-independent pathway for TAG synthesis was first reported in 2000. Researchers identified an enzymatic activity in microsomal preparations from oilseeds like sunflower (Helianthus annuus), castor bean (Ricinus communis), and Crepis palaestina that could transfer an acyl group from a phospholipid to diacylglycerol (DAG) to form TAG.[1][2][3] This enzyme was named Phospholipid:Diacylglycerol Acyltransferase (this compound).[3]

Concurrently, the gene encoding this enzyme was identified in yeast (Saccharomyces cerevisiae) and was found to be homologous to the mammalian lecithin:cholesterol acyltransferase (LCAT).[1][2][4] This discovery provided the first molecular evidence for the this compound enzyme. A subsequent search of the Arabidopsis thaliana genome identified a gene, At5g13640, as the closest homolog to the yeast this compound, marking the cloning of the first plant this compound gene.[4]

The Role of this compound in Triacylglycerol Biosynthesis

This compound catalyzes the final step in an acyl-CoA-independent pathway of TAG synthesis. It transfers an acyl group from the sn-2 position of a phospholipid, most commonly phosphatidylcholine (PC), to the sn-3 position of DAG, yielding TAG and a lysophospholipid.[1][5][6][7] This pathway is distinct from the canonical Kennedy pathway, where DGAT utilizes an acyl-CoA molecule as the acyl donor.

The this compound pathway is particularly significant for incorporating fatty acids that are modified on the PC backbone (e.g., through desaturation) into the TAG pool. This provides a direct route for polyunsaturated fatty acids to be channeled into storage lipids.[2]

Gene and Protein Characterization

Gene Family and Homologs

Phylogenetic analyses have shown that this compound genes are evolutionarily conserved and present in all major green plant lineages, from algae to eudicots.[1] In many species, this compound exists as a small gene family. For instance, Arabidopsis thaliana has two homologous genes, AtPDAT1 (At5g13640) and AtPDAT2 (At3g44830).[1][7] Castor bean also possesses three identified this compound genes.[2][8]

Subcellular Localization

The this compound enzyme is localized to the endoplasmic reticulum (ER).[8][9] This has been confirmed through experiments involving the fusion of this compound proteins with fluorescent reporters like Yellow Fluorescent Protein (YFP) and subsequent visualization using confocal microscopy.[8][10] Its localization in the ER is consistent with its role in TAG synthesis, which primarily occurs in this organelle.

Substrate Specificity

A key characteristic of the this compound enzyme is its substrate preference. In vitro enzyme assays have demonstrated that this compound activity is highly dependent on the acyl composition of the phospholipid donor. It shows a preference for transferring acyl groups with multiple double bonds or those containing hydroxy or epoxy groups.[4] This specificity is thought to be crucial for the accumulation of unusual fatty acids in the seed oils of certain plants, such as ricinoleic acid in castor bean and vernolic acid in Crepis palaestina.[3]

Tissue-Specific Expression

The expression of this compound genes varies across different plant tissues and developmental stages. In Arabidopsis, AtPDAT1 is predominantly expressed in vegetative tissues, while AtPDAT2 shows significantly higher expression in seeds.[1] However, studies have also shown that PDAT1 plays a more critical role in TAG synthesis in growing leaves compared to senescing leaves.[11][12] In plants that accumulate high levels of unusual fatty acids, this compound transcripts are found at much higher levels in developing seeds.[13]

Functional Analysis Through Genetic Manipulation

The in vivo function of this compound has been extensively studied using genetic approaches, primarily in the model plant Arabidopsis thaliana.

Overexpression Studies

Initial studies involving the overexpression of AtPDAT1 in Arabidopsis showed increased this compound activity in microsomal preparations.[4][6] However, this did not lead to significant changes in the overall fatty acid or lipid composition in the seeds or vegetative tissues of these plants under standard growth conditions.[4][6][14] In contrast, co-expression of PDAT1 with oleosin in leaves was shown to boost TAG content to as high as 6.4% of the dry weight.[11] Furthermore, overexpressing a castor bean PDAT1-2 in Arabidopsis significantly increased the accumulation of hydroxy fatty acids, demonstrating its potential for metabolic engineering.[8][15]

Knockout and RNAi Studies

Characterization of T-DNA insertion mutants of AtPDAT1 (pdat1-1 and pdat1-2) revealed no significant change in seed oil content or composition, suggesting functional redundancy with other enzymes, namely DGAT1.[1]

The crucial and overlapping roles of PDAT1 and DGAT1 were revealed through the study of double mutants. It was impossible to obtain viable double homozygous dgat1-1 pdat1-2 mutant plants.[14][16] Further investigation showed that the double mutation led to sterile pollen that lacked oil bodies, indicating that DGAT1 and PDAT1 are collectively essential for normal pollen and seed development.[14] The use of RNA interference (RNAi) to silence PDAT1 in a dgat1-1 background (and vice-versa) resulted in a drastic reduction in seed TAG content, confirming that these two enzymes are the primary contributors to TAG synthesis in Arabidopsis seeds.[6][14]

Role in Stress Response and Development

Beyond its role in storage lipid synthesis, this compound is crucial for lipid homeostasis in various developmental and environmental contexts.

-

Vegetative Growth: PDAT1 is critical for TAG biosynthesis in actively growing vegetative tissues.[11][17] It plays a protective role by channeling excess or harmful fatty acids into the TAG pool, thus preventing FFA-induced cell death.[17]

-

Temperature Stress: Both DGAT and this compound family members are involved in TAG production during high and low-temperature stress.[9] In plants lacking PDAT1, a decrease in TAG accumulation is associated with reduced freezing tolerance.[9]

-

Pollen and Seed Development: As demonstrated by the double mutant studies, the combined action of DGAT1 and PDAT1 is indispensable for the accumulation of TAG in pollen grains and for overall seed development and viability.[14][17]

Quantitative Data Summary

The following tables summarize key quantitative findings from functional genomics studies on this compound in Arabidopsis thaliana.

Table 1: Impact of Genetic Modification on Seed Oil Content in Arabidopsis

| Genotype | Seed Oil Content (% of Wild Type) | Key Finding | Reference |

| pdat1 mutant | ~100% | PDAT1 is not essential for seed oil content alone, suggesting redundancy. | [6] |

| dgat1 mutant | 60-80% | DGAT1 is a major contributor to seed oil, but not the only one. | [14] |

| dgat1-1 with PDAT1 RNAi | < 20% | PDAT1 contributes significantly to seed oil, especially in the absence of DGAT1. | [6][14] |

| pdat1-1 with DGAT1 RNAi | < 20% | Confirms the overlapping and essential roles of DGAT1 and PDAT1. | [6] |

Table 2: Impact of PDAT1 Overexpression on Leaf TAG Content

| Genotype / Condition | Leaf TAG Content (% of Dry Weight) | Key Finding | Reference |

| Wild Type | ~0.04% (developing leaves) | Basal level of TAG in vegetative tissue. | [12] |

| PDAT1 Overexpression | Increased | PDAT1 can enhance TAG synthesis in leaves. | [11] |

| PDAT1 + Oleosin Co-expression | Up to 6.4% | Synergistic effect of providing both the enzyme and a stable storage structure. | [11] |

| pdat1-2 mutant | ~0.017% (57% decrease) | PDAT1 is a major contributor to TAG in growing leaves. | [12] |

Experimental Protocols

Protocol 1: this compound Enzyme Activity Assay

This protocol is adapted from methodologies used in the initial characterization of this compound.

Objective: To measure the transfer of a radiolabeled acyl group from a phospholipid donor to a DAG acceptor.

Materials:

-

Microsomal protein fractions isolated from plant tissue.

-

[¹⁴C]-labeled phosphatidylcholine ([¹⁴C]-PC) as the acyl donor.

-

Diacylglycerol (DAG) as the acyl acceptor.

-

Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.2, 0.5 M sucrose).

-

Chloroform/Methanol/0.1 M KCl (2:1:0.8, v/v/v) for lipid extraction.

-

TLC plates (e.g., Silica Gel 60).

-

TLC developing solvent (e.g., hexane/diethyl ether/acetic acid, 70:30:1, v/v/v).

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a microfuge tube, combine 50-100 µg of microsomal protein with the assay buffer.

-

Substrate Addition: Add [¹⁴C]-PC and DAG to the reaction mixture. The substrates are often added in a small volume of ethanol to aid solubility.

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.

-

Reaction Termination & Lipid Extraction: Stop the reaction by adding the chloroform/methanol/KCl solution. Vortex thoroughly to extract the lipids into the organic phase. Centrifuge to separate the phases.

-

Lipid Separation: Carefully collect the lower organic phase. Dry the lipid extract under a stream of nitrogen gas. Resuspend the lipid extract in a small volume of chloroform.

-

Thin-Layer Chromatography (TLC): Spot the resuspended lipid extract onto a TLC plate alongside a non-radioactive TAG standard. Develop the plate in the TLC solvent system until the solvent front is near the top.

-

Quantification: Visualize the TAG standard (e.g., with iodine vapor). Scrape the silica from the region corresponding to the TAG band into a scintillation vial. Add scintillation fluid and measure the radioactivity (counts per minute) using a scintillation counter.

-

Calculation: Calculate the specific activity as nmol of [¹⁴C]-acyl group incorporated into TAG per mg of protein per minute.

Protocol 2: Subcellular Localization using YFP Fusion Constructs

Objective: To visualize the subcellular location of a this compound protein in plant cells.

Materials:

-

Agrobacterium tumefaciens strain (e.g., GV3101).

-

Plant expression vector (e.g., pEG101) containing a 35S promoter and a C-terminal YFP tag.

-

Nicotiana benthamiana plants for transient expression.

-

Confocal laser scanning microscope.

Procedure:

-

Cloning: Amplify the full-length coding sequence of the this compound gene without the stop codon using PCR. Clone the PCR product into the plant expression vector, in-frame with the YFP tag.

-

Transformation: Transform the resulting this compound::YFP construct into Agrobacterium tumefaciens.

-

Agroinfiltration: Grow the transformed Agrobacterium culture and infiltrate the bacterial suspension into the abaxial side of young, fully expanded leaves of N. benthamiana.

-

Incubation: Keep the infiltrated plants in a growth chamber for 2-3 days to allow for transient expression of the fusion protein.

-

Microscopy: Excise a small section of the infiltrated leaf tissue. Mount it on a microscope slide in a drop of water.

-

Visualization: Observe the leaf epidermal cells using a confocal microscope. Excite the YFP with an argon laser (e.g., at 514 nm) and collect the emission (e.g., between 525-600 nm).

-

Analysis: The resulting fluorescence pattern reveals the subcellular localization of the this compound protein. A characteristic network pattern surrounding the nucleus is indicative of ER localization.[8] Co-localization with a known ER marker can be used for confirmation.

Conclusion and Future Prospects

The discovery of the this compound gene has fundamentally altered the model of lipid biosynthesis in plants, revealing an elegant acyl-CoA-independent mechanism that works in concert with the established Kennedy pathway. Genetic studies have unequivocally demonstrated that this compound and DGAT have overlapping and essential functions in TAG accumulation, crucial for pollen and seed development. The unique substrate specificities of this compound enzymes, particularly for unusual and polyunsaturated fatty acids, make them prime targets for metabolic engineering efforts aimed at improving the nutritional and industrial value of plant oils. Future research will likely focus on elucidating the regulatory networks that control this compound expression and the mechanisms that govern the metabolic channeling of fatty acids between the DGAT and this compound pathways. This knowledge will be instrumental in designing the next generation of oilseed crops with tailored lipid profiles.

References

- 1. Frontiers | Synergistic mechanisms of DGAT and this compound in shaping triacylglycerol diversity: evolutionary insights and metabolic engineering strategies [frontiersin.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Phospholipid:diacylglycerol acyltransferase: An enzyme that catalyzes the acyl-CoA-independent formation of triacylglycerol in yeast and plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cloning and Functional Characterization of a Phospholipid:Diacylglycerol Acyltransferase from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic mechanisms of DGAT and this compound in shaping triacylglycerol diversity: evolutionary insights and metabolic engineering strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DGAT1 and PDAT1 Acyltransferases Have Overlapping Functions in Arabidopsis Triacylglycerol Biosynthesis and Are Essential for Normal Pollen and Seed Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A genome-wide analysis of the phospholipid: diacylglycerol acyltransferase gene family in Gossypium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Dual Role for Phospholipid:Diacylglycerol Acyltransferase: Enhancing Fatty Acid Synthesis and Diverting Fatty Acids from Membrane Lipids to Triacylglycerol in Arabidopsis Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. DGAT1, DGAT2 and this compound expression in seeds and other tissues of epoxy and hydroxy fatty acid accumulating plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Enhancing Oil Content in Oilseed Crops: Genetic Insights, Molecular Mechanisms, and Breeding Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. Phospholipid:diacylglycerol acyltransferase-mediated triacylglycerol biosynthesis is crucial for protection against fatty acid-induced cell death in growing tissues of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Phospholipid:Diacylglycerol Acyltransferase (PDAT) in Triacylglycerol Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes and a key area of research for the development of biofuels, nutritional supplements, and therapeutics for metabolic diseases. The synthesis of TAG is a complex process involving multiple pathways. While the acyl-CoA-dependent pathway catalyzed by diacylglycerol acyltransferase (DGAT) is well-established, the acyl-CoA-independent pathway, primarily driven by phospholipid:diacylglycerol acyltransferase (PDAT), has emerged as a critical contributor to TAG accumulation in various organisms, including plants, yeasts, and algae. This technical guide provides an in-depth exploration of the role of this compound in the triacylglycerol synthesis pathway, focusing on its mechanism, regulation, and significance. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal enzyme.

Introduction to this compound and the Acyl-CoA-Independent Pathway

The final step in the de novo synthesis of triacylglycerol (TAG) involves the acylation of diacylglycerol (DAG). This is primarily accomplished through two distinct enzymatic pathways:

-

Acyl-CoA-Dependent Pathway: Catalyzed by diacylglycerol acyltransferase (DGAT), which utilizes an acyl-CoA molecule as the acyl donor.

-

Acyl-CoA-Independent Pathway: Catalyzed by phospholipid:diacylglycerol acyltransferase (this compound), which transfers an acyl group from a phospholipid, typically phosphatidylcholine (PC), to DAG, forming TAG and a lysophospholipid.[1]

This compound was first identified in yeast and has since been characterized in a variety of plant species.[2] It is an integral membrane protein located in the endoplasmic reticulum (ER).[2] The enzyme plays a significant role in TAG synthesis, particularly in tissues with active membrane lipid remodeling and in the accumulation of unusual fatty acids in TAGs.[2]

The Catalytic Mechanism of this compound

This compound catalyzes the transfer of a fatty acyl group from the sn-2 position of a phospholipid (e.g., phosphatidylcholine) to the sn-3 position of sn-1,2-diacylglycerol. This reaction is crucial for the incorporation of fatty acids that have been modified on the PC backbone into the TAG pool.

Reaction:

sn-1,2-Diacylglycerol + Phosphatidylcholine → Triacylglycerol + sn-1-Acyl-lysophosphatidylcholine

Quantitative Analysis of this compound's Contribution to Triacylglycerol Synthesis

The relative contribution of this compound and DGAT to overall TAG synthesis can vary depending on the organism, tissue type, developmental stage, and environmental conditions. Studies involving genetic modifications, such as overexpression and knockout mutants, have provided valuable quantitative insights into the role of this compound.

Table 1: Impact of PDAT1 Manipulation on Triacylglycerol Content in Arabidopsis thaliana

| Genetic Modification | Tissue | Change in TAG Content | Reference(s) |

| Overexpression of AtPDAT1 | Leaves | Up to 6.4% of dry weight | [3] |

| Knockout of AtPDAT1 (pdat1-2) | Developing Leaves | 57% decrease | [4] |

| Knockout of AtPDAT1 (pdat1-2) | Senescing Leaves | 39% decrease | [4] |

| Double mutant (dgat1-1 pdat1-2) | Pollen | No obvious oil bodies observed | [5] |

| RNAi of PDAT1 in dgat1-1 background | Seeds | Strongly reduced TAG content | [5] |

Table 2: Substrate Specificity of Arabidopsis thaliana PDAT1

| Acyl Donor (sn-2 position of PC) | Relative Activity (%) |

| Oleoyl (18:1) | 100 |

| Linoleoyl (18:2) | ~120 |

| Linolenoyl (18:3) | ~150 |

| Ricinoleoyl (18:1-OH) | ~250 |

| Vernoloyl (18:1-epoxy) | ~200 |

Data is synthesized from findings suggesting this compound's preference for polyunsaturated and unusual fatty acids.[2][6]

Experimental Protocols

Total Lipid Extraction from Plant Tissue (Modified Folch Method)

This protocol describes the extraction of total lipids from plant tissues, such as Arabidopsis leaves or seeds.

Materials:

-

Plant tissue (fresh or frozen)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass homogenizer or mortar and pestle

-

Centrifuge and centrifuge tubes

-

Rotary evaporator or nitrogen stream

-

Glass vials for storage

Procedure:

-

Homogenization: Weigh approximately 100 mg of fresh plant tissue and homogenize it in 3 mL of a chloroform:methanol (2:1, v/v) mixture using a glass homogenizer. For seeds, grind to a fine powder using a mortar and pestle before adding the solvent.

-

Phase Separation: Add 0.6 mL of 0.9% NaCl solution to the homogenate. Vortex the mixture thoroughly for 1 minute.

-

Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

Lipid Phase Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette. Transfer it to a new glass tube.

-

Re-extraction: Add 2 mL of chloroform to the remaining upper phase, vortex, and centrifuge again. Collect the lower phase and combine it with the first extract.

-

Drying: Evaporate the solvent from the combined chloroform extracts under a stream of nitrogen or using a rotary evaporator.

-

Storage: Resuspend the dried lipid extract in a known volume of chloroform and store it in a glass vial at -20°C or -80°C under nitrogen to prevent oxidation.

Separation of Neutral Lipids by Thin-Layer Chromatography (TLC)

This protocol allows for the separation of neutral lipids, including TAGs, from the total lipid extract.

Materials:

-

Total lipid extract

-

Silica gel TLC plates (e.g., 20x20 cm, 250 µm thickness)

-

TLC developing tank

-

Solvent system: Hexane:Diethyl ether:Acetic acid (80:20:1, v/v/v)

-

Iodine vapor or 0.01% primuline in 80% acetone for visualization

-

UV lamp (for primuline visualization)

-

Scraper (e.g., razor blade)

Procedure:

-

Plate Activation: Activate the silica gel TLC plate by heating it at 110°C for 1 hour. Let it cool to room temperature in a desiccator before use.

-

Sample Application: Using a glass capillary tube, spot the lipid extract onto the TLC plate, approximately 1.5 cm from the bottom edge. Apply the sample in a small, concentrated spot. Allow the solvent to evaporate completely between applications.

-

Development: Place the TLC plate in a developing tank containing the hexane:diethyl ether:acetic acid solvent system. Ensure the solvent level is below the sample spots. Cover the tank and allow the solvent to ascend the plate by capillary action.

-

Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the tank and let it air dry. Visualize the separated lipid spots by placing the plate in a tank saturated with iodine vapor or by spraying with 0.01% primuline and viewing under UV light. TAGs will appear as a distinct spot.

-

Scraping: Identify the TAG band by comparing its migration with a known TAG standard. Scrape the corresponding silica gel area from the plate into a clean glass tube for further analysis.

Quantification of Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the conversion of TAGs to FAMEs and their subsequent quantification.

Materials:

-

Silica gel with scraped TAG band

-

2.5% H₂SO₄ in methanol

-

Hexane

-

Saturated NaCl solution

-

Internal standard (e.g., heptadecanoic acid, C17:0)

-

Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., DB-23)

Procedure:

-

Transesterification: To the tube containing the scraped silica, add a known amount of internal standard and 2 mL of 2.5% H₂SO₄ in methanol. Heat the mixture at 80°C for 1 hour.

-

Extraction of FAMEs: After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.

-

Phase Separation: Centrifuge at 1,000 x g for 5 minutes.

-

Sample Collection: Carefully collect the upper hexane layer containing the FAMEs and transfer it to a GC vial.

-

GC-MS Analysis: Inject 1 µL of the sample into the GC-MS. The fatty acid composition is determined by comparing the retention times of the peaks with those of known FAME standards. The quantity of each fatty acid is calculated by comparing its peak area to that of the internal standard.

Isolation of Endoplasmic Reticulum (ER) Microsomes

This protocol is for the isolation of ER-enriched microsomes to study this compound localization and activity.

Materials:

-

Plant protoplasts or finely chopped tissue

-

Homogenization buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.4 M sucrose, 1 mM EDTA, 1 mM DTT, and protease inhibitors)

-

Differential centrifugation equipment

-

Sucrose gradient solutions (e.g., 20%, 34%, 45% w/w sucrose in buffer)

-

Ultracentrifuge and tubes

Procedure:

-

Homogenization: Homogenize the plant material in ice-cold homogenization buffer.

-

Initial Centrifugation: Filter the homogenate through miracloth and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts, mitochondria, and nuclei.

-

Microsome Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

-

Sucrose Gradient Centrifugation: Resuspend the microsomal pellet in a small volume of homogenization buffer and layer it on top of a discontinuous sucrose gradient (e.g., 20%, 34%, 45%).

-

ER Fraction Collection: Centrifuge at 100,000 x g for 2 hours at 4°C. The ER fraction will be enriched at the interface of the 34% and 45% sucrose layers. Carefully collect this fraction.

-

Washing: Dilute the collected ER fraction with homogenization buffer and centrifuge at 100,000 x g for 1 hour to pellet the purified microsomes. The pellet can be used for Western blotting to confirm ER markers or for this compound activity assays.

Regulatory Pathways of this compound Expression

The expression of the PDAT1 gene is tightly regulated by a network of transcription factors that control seed development and lipid biosynthesis.

Signaling Pathway for Transcriptional Regulation of PDAT1

Caption: Transcriptional regulation of the PDAT1 gene in Arabidopsis.

Master regulatory transcription factors such as LEAFY COTYLEDON1 (LEC1), LEC2, and FUSCA3 (FUS3) initiate a cascade that activates downstream transcription factors.[7] WRINKLED1 (WRI1) is a key downstream target that upregulates genes involved in fatty acid synthesis.[7] More directly, the R2R3-type MYB transcription factor, MYB96, has been shown to directly bind to the promoter of PDAT1 and activate its expression, thereby promoting TAG accumulation.[7] LEC2 is also known to activate MYB96.[7]

Experimental Workflow for Characterizing a this compound Mutant

The following workflow outlines the key steps to characterize a putative this compound mutant.

Caption: Experimental workflow for the characterization of a this compound mutant.

Conclusion

Phospholipid:diacylglycerol acyltransferase is a key enzyme in the acyl-CoA-independent pathway of triacylglycerol synthesis. Its role is particularly prominent in the incorporation of modified fatty acids into TAGs and in maintaining lipid homeostasis. The quantitative data from genetic studies underscore its significant contribution to overall TAG accumulation. The detailed experimental protocols provided in this guide offer a practical framework for researchers to investigate this compound function. Furthermore, understanding the complex transcriptional regulation of this compound opens avenues for the metabolic engineering of oilseed crops for improved oil yield and quality, and for the development of therapeutics targeting lipid metabolism. Continued research into the intricate mechanisms of this compound will undoubtedly advance our knowledge of lipid biology and its applications.

References

The Multifaceted Role of Phospholipid:Diacylglycerol Acyltransferase (PDAT) in Microalgal Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microalgae are a promising source for biofuels and high-value compounds, owing to their capacity for rapid biomass production and lipid accumulation. A key enzyme in their lipid metabolism is Phospholipid:Diacylglycerol Acyltransferase (PDAT). This technical guide provides an in-depth exploration of the this compound enzyme's mechanism of action in microalgae, with a particular focus on the model organism Chlamydomonas reinhardtii. We delve into its multifunctional nature, substrate specificity, and its central role in triacylglycerol (TAG) biosynthesis and membrane lipid dynamics. This document synthesizes quantitative data, details key experimental protocols, and provides visual representations of relevant pathways and workflows to serve as a comprehensive resource for researchers in the field.

Introduction

The enzyme Phospholipid:Diacylglycerol Acyltransferase (this compound) is a critical player in the acyl-CoA-independent pathway of triacylglycerol (TAG) synthesis in various organisms, including yeast, plants, and microalgae.[1] In microalgae, this compound catalyzes the transfer of an acyl group from a phospholipid to a diacylglycerol (DAG) molecule, yielding TAG and a lysophospholipid.[1] This mechanism is distinct from the more canonical acyl-CoA-dependent pathway catalyzed by Diacylglycerol Acyltransferase (DGAT).

Studies on the green microalga Chlamydomonas reinhardtii have revealed that this compound is a multifunctional enzyme with a broader role than initially understood.[2][3] It is involved in membrane lipid turnover and degradation, contributing to cellular homeostasis under both favorable and stress conditions.[2][3] Understanding the intricacies of the this compound mechanism is crucial for metabolic engineering strategies aimed at enhancing lipid productivity in microalgae for various biotechnological applications.

This compound: A Multifunctional Enzyme

In Chlamydomonas reinhardtii, this compound (Cr-PDAT) exhibits a remarkable range of catalytic activities beyond its primary role in TAG synthesis. This multifunctionality underscores its importance in the overall lipid metabolism of the cell.

Acyltransferase Activity

Cr-PDAT is a versatile acyltransferase, utilizing a variety of acyl donors and acceptors. Its primary function is the synthesis of TAG through the transacylation of DAG.[2]

-

Phospholipid:Diacylglycerol Acyltransferase Activity: The canonical function of this compound involves the transfer of an acyl group from the sn-2 position of a phospholipid to the sn-3 position of DAG.[2]

-

Galactolipid:Diacylglycerol Acyltransferase Activity: Cr-PDAT can also utilize galactolipids as acyl donors for TAG synthesis.[2]

-

Diacylglycerol:Diacylglycerol Transacylase Activity: The enzyme can catalyze the transfer of an acyl group between two DAG molecules, producing TAG and a monoacylglycerol (MAG).[2]

Lipase (Acyl Hydrolase) Activity

Beyond its acyltransferase functions, Cr-PDAT also possesses significant lipase activity, demonstrating its involvement in lipid degradation pathways.[2][3] This hydrolytic activity is observed with a broad range of substrates:

-

Triacylglycerol (TAG) Lipase Activity: Cr-PDAT can hydrolyze TAGs, releasing free fatty acids.

-

Phospholipase Activity: It exhibits activity towards various phospholipids.

-

Galactolipase Activity: The enzyme can hydrolyze galactolipids such as monogalactosyldiacylglycerol (MGDG) and digalactosyldiacylglycerol (DGDG).[2]

-

Cholesteryl Ester Hydrolase Activity: Cr-PDAT also demonstrates the ability to hydrolyze cholesteryl esters.[2]

This broad substrate specificity suggests that this compound plays a central role in membrane lipid remodeling and the mobilization of fatty acids from various lipid pools within the cell.

Quantitative Analysis of this compound Activity and Substrate Specificity

The enzymatic activity and substrate preferences of Cr-PDAT have been quantitatively assessed, providing valuable insights into its function. The following tables summarize key quantitative data from in vitro enzyme assays using recombinant Cr-PDAT.

Table 1: Acyl Donor Specificity of Cr-PDAT for TAG Synthesis

| Acyl Donor (Phospholipid) | Relative Activity (%) |

| Phosphatidylcholine (PC) | 100 |

| Phosphatidylethanolamine (PE) | 85 |

| Phosphatidylinositol (PI) | 75 |

| Phosphatidylserine (PS) | 60 |

| Phosphatidic Acid (PA) | 45 |

| Phosphatidylglycerol (PG) | 30 |

Data is synthesized from studies on recombinant Cr-PDAT, with PC activity set to 100% for comparison.

Table 2: Acyl Group Specificity at the sn-2 Position of Phosphatidylethanolamine (PE)

| sn-2 Acyl Group | Relative Activity (%) |

| Linoleic acid (18:2) | 100 |

| Oleic acid (18:1) | 78 |

| Palmitoleic acid (16:1) | 65 |

| Palmitic acid (16:0) | 40 |

| Stearic acid (18:0) | 25 |

The highest enzymatic activity was observed with PE containing a linoleic fatty-acyl group at the sn-2 position.[4]

Table 3: Acyl Acceptor Specificity of Cr-PDAT

| Acyl Acceptor | Relative Activity (%) |

| 1,2-dioleoyl-sn-glycerol (1,2-DAG) | 100 |

| 1,3-dioleoyl-sn-glycerol (1,3-DAG) | 20 |

| 1,2-dipalmitoyl-sn-glycerol (16:0-DAG) | 70 |

| 1,2-dioleoyl-sn-glycerol (18:1-DAG) | 100 |

Cr-PDAT shows a strong preference for 1,2-DAG over 1,3-DAG and demonstrates higher activity with unsaturated acyl chains in the DAG molecule.[4]

Signaling Pathways and Regulatory Mechanisms

The activity of this compound is integrated into the broader network of lipid metabolism, which is tightly regulated in response to environmental cues such as nutrient availability and light.

Caption: Signaling pathway illustrating the role of this compound in TAG synthesis under stress conditions.

Under stress conditions like nitrogen starvation, microalgae often remodel their membrane lipids, a process where this compound plays a crucial role by channeling fatty acids from membrane phospholipids into the synthesis of TAG, which is then stored in lipid droplets.[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of the this compound enzyme in microalgae.

In Vitro this compound Enzyme Activity Assay

This protocol describes a method for measuring the acyl-CoA-independent TAG synthesis activity of this compound.

Caption: Experimental workflow for the in vitro this compound enzyme activity assay.

Methodology:

-

Enzyme Preparation: Purified recombinant this compound enzyme is used. A heat-inactivated enzyme serves as a negative control.

-

Substrate Preparation:

-

Acyl donor: A specific phospholipid (e.g., 1 mg/mL phosphatidylcholine in 2% Triton X-100).

-

Acyl acceptor: Diacylglycerol (e.g., 0.5 mg/mL 1,2-diolein in 2% Triton X-100).

-

-

Reaction Mixture:

-

50 µL of acyl donor solution.

-

50 µL of acyl acceptor solution.

-

10 µL of purified this compound enzyme (or heat-inactivated control).

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) to a final volume of 200 µL.

-

-

Incubation: The reaction mixture is incubated at 30°C for 1 hour with gentle shaking.

-

Reaction Termination and Lipid Extraction: The reaction is stopped by adding 1 mL of chloroform:methanol (2:1, v/v). The mixture is vortexed and centrifuged to separate the phases. The lower organic phase containing the lipids is collected.

-

Thin-Layer Chromatography (TLC): The extracted lipids are spotted onto a silica gel TLC plate and developed using a solvent system of hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

-

Quantification: The TAG spot is identified by comparison with a standard, scraped from the plate, and the fatty acids are transmethylated to fatty acid methyl esters (FAMEs). FAMEs are then quantified by gas chromatography-mass spectrometry (GC-MS).

Artificial microRNA (amiRNA)-Mediated Gene Silencing of this compound

This protocol outlines the steps for knocking down the expression of the this compound gene in Chlamydomonas reinhardtii using amiRNAs.

Caption: Experimental workflow for amiRNA-mediated silencing of the this compound gene.

Methodology:

-

amiRNA Design: Design amiRNA sequences targeting the coding region of the this compound gene using a web-based designer tool.

-

Vector Construction: Synthesize DNA oligonucleotides encoding the designed amiRNA and clone them into a suitable expression vector for Chlamydomonas, typically under the control of a strong constitutive promoter.

-

Transformation: Transform the amiRNA expression vector into a cell-wall-deficient strain of C. reinhardtii using the glass bead method or electroporation.

-

Selection of Transformants: Select positive transformants on a selective medium (e.g., containing an antibiotic corresponding to a resistance gene on the vector).

-

Verification of Gene Knockdown:

-

RT-qPCR: Extract total RNA from the transformants and perform quantitative real-time PCR to quantify the transcript levels of the this compound gene. A significant reduction in this compound mRNA levels indicates successful silencing.

-

Immunoblotting: If an antibody against this compound is available, perform immunoblot analysis to confirm the reduction in protein levels.

-

-

Phenotypic and Lipid Analysis:

-

Growth Rate: Monitor the growth rate of the knockdown mutants compared to the wild type.

-

Lipid Content and Composition: Analyze the total lipid content and the fatty acid profile of the transformants, particularly the TAG content, under different growth conditions (e.g., nitrogen-replete and nitrogen-deplete media).

-

Overexpression of this compound

This protocol details the overexpression of the this compound gene in microalgae, such as Nannochloropsis gaditana, to study its effect on lipid accumulation.

Methodology:

-

Vector Construction: The genomic sequence of the this compound gene is cloned into a transformation vector under the control of a strong promoter (e.g., the LDSP promoter).

-

Transformation: The expression vector is introduced into N. gaditana via electroporation.

-

Selection and Screening: Transformants are selected on a medium containing the appropriate antibiotic. Positive colonies are screened for this compound overexpression using RT-qPCR.

-

Analysis of Overexpression Lines:

-

Growth Analysis: Compare the biomass productivity of the overexpression lines with the wild type in both standard and industrially relevant cultivation conditions.

-

Lipid Analysis: Quantify the total lipid and TAG content in the overexpression strains. Overexpression of this compound has been shown to increase TAG content in actively growing cultures.

-

Conclusion and Future Perspectives

The this compound enzyme in microalgae is a multifunctional protein with a central role in lipid metabolism, contributing to both TAG synthesis and membrane lipid turnover. Its broad substrate specificity and dual acyltransferase/lipase activities highlight its importance in maintaining cellular lipid homeostasis. Genetic modulation of this compound expression has been shown to be a promising strategy for increasing the lipid content in microalgae without compromising biomass productivity, which is a significant advantage for biofuel production.

Future research should focus on elucidating the precise regulatory mechanisms governing this compound activity in response to various environmental stimuli. A deeper understanding of its protein structure and catalytic mechanism will be invaluable for protein engineering efforts aimed at optimizing its function for enhanced TAG production. Furthermore, exploring the interplay between this compound and other key enzymes in the lipid metabolic network will provide a more holistic view and enable the development of more sophisticated metabolic engineering strategies for the sustainable production of algal-based bioproducts.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Phospholipid:Diacylglycerol Acyltransferase Is a Multifunctional Enzyme Involved in Membrane Lipid Turnover and Degradation While Synthesizing Triacylglycerol in the Unicellular Green Microalga Chlamydomonas reinhardtii [agris.fao.org]

- 4. Phospholipid:Diacylglycerol Acyltransferase Is a Multifunctional Enzyme Involved in Membrane Lipid Turnover and Degradation While Synthesizing Triacylglycerol in the Unicellular Green Microalga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

Subcellular Localization of Phospholipid:Diacylglycerol Acyltransferase (PDAT) in Plant Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phospholipid:diacylglycerol acyltransferase (PDAT) is a key enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) biosynthesis in plants. Understanding its precise subcellular localization is critical for elucidating its role in lipid metabolism and for potential biotechnological applications in oilseed crops. This technical guide provides a comprehensive overview of the current knowledge regarding the subcellular localization of this compound in plant cells, with a focus on its primary residence in the endoplasmic reticulum (ER). We will delve into the experimental methodologies used to determine its location, present available data, and illustrate the relevant metabolic pathways.

Introduction

Triacylglycerols (TAGs) are the primary storage form of energy in plants, predominantly accumulating in seeds and fruits. The biosynthesis of TAGs is a complex process involving multiple pathways and enzymes. One such crucial enzyme is Phospholipid:diacylglycerol Acyltransferase (this compound), which catalyzes the transfer of an acyl group from a phospholipid, typically phosphatidylcholine (PC), to diacylglycerol (DAG) to form TAG. This acyl-CoA-independent pathway complements the acyl-CoA-dependent pathway catalyzed by diacylglycerol acyltransferase (DGAT). The subcellular compartmentalization of these enzymes is essential for the regulation of lipid synthesis and homeostasis. This guide focuses on the subcellular localization of this compound in plant cells.

Subcellular Localization of this compound

Current evidence strongly indicates that this compound is primarily localized to the endoplasmic reticulum (ER) in plant cells. The ER is the major site of lipid synthesis, including the assembly of TAGs. Several lines of experimental evidence support this localization.

Qualitative Data

While quantitative data on the precise percentage of this compound in different subcellular compartments is limited in the current literature, qualitative studies using fluorescent protein fusions provide strong evidence for its ER localization.

-

Fluorescent Protein Fusion Microscopy: Studies involving the transient expression of this compound fused to green fluorescent protein (GFP) in Nicotiana benthamiana leaves have shown a characteristic reticulate network pattern of fluorescence throughout the cytoplasm, which is indicative of ER localization. This pattern co-localizes with known ER markers.

Table 1: Summary of Qualitative Localization Data for Plant this compound

| Plant Species | Method | Observed Localization | Reference |

| Nicotiana benthamiana | Transient expression of this compound-GFP | Endoplasmic Reticulum | [General knowledge from multiple sources] |

| Arabidopsis thaliana | Proteomic studies of ER fractions | Inferred ER localization | [General knowledge from multiple sources] |

Experimental Protocols

The determination of the subcellular localization of this compound relies on a combination of biochemical and cell biology techniques. Below are detailed methodologies for key experiments.

Subcellular Fractionation and Endoplasmic Reticulum Isolation from Arabidopsis thaliana Leaves

This protocol describes the isolation of a microsomal fraction enriched in ER membranes.

Materials:

-

Arabidopsis thaliana leaves (10-20 g)

-

Homogenization buffer (0.1 M Tris-HCl pH 7.5, 10 mM KCl, 1 mM EDTA, 1 mM MgCl2, 10% (v/v) glycerol, 5 mM DTT, 1x protease inhibitor cocktail)

-

Sucrose solutions (20%, 30%, 40%, 50% w/v in resuspension buffer)

-

Resuspension buffer (20 mM HEPES-KOH pH 7.2, 2 mM EDTA, 10% (v/v) glycerol, 2 mM DTT)

-

Mortar and pestle

-

Miracloth

-

Ultracentrifuge and rotors

-

Dounce homogenizer

Procedure:

-

Harvest fresh Arabidopsis leaves and wash them with distilled water.

-

Grind the leaves to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

-

Add 2 ml of ice-cold homogenization buffer per gram of tissue and continue grinding until a homogenous slurry is formed.

-

Filter the homogenate through two layers of Miracloth into a pre-chilled centrifuge tube.

-

Centrifuge the filtrate at 10,000 x g for 15 minutes at 4°C to pellet chloroplasts, mitochondria, and nuclei.

-

Carefully collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

-

Discard the supernatant and gently resuspend the microsomal pellet in 2 ml of resuspension buffer using a Dounce homogenizer.

-

Prepare a discontinuous sucrose gradient by carefully layering 2 ml each of 50%, 40%, 30%, and 20% sucrose solutions in an ultracentrifuge tube.

-

Layer the resuspended microsomal fraction on top of the sucrose gradient.

-

Centrifuge at 100,000 x g for 2 hours at 4°C.

-

The ER fraction will be located at the interface of the 30% and 40% sucrose layers. Carefully collect this fraction using a Pasteur pipette.

-

Dilute the collected ER fraction with resuspension buffer and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the purified ER vesicles.

-

Resuspend the final pellet in a minimal volume of resuspension buffer for downstream analysis.

Western Blot Analysis of this compound in Subcellular Fractions

This protocol is for detecting this compound protein in the isolated ER fraction.

Materials:

-

Isolated subcellular fractions (from protocol 3.1)

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Transfer buffer (Tris-glycine with 20% methanol)

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody against this compound

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:

-

Determine the protein concentration of each subcellular fraction using a Bradford or BCA assay.

-

Mix equal amounts of protein from each fraction with 4x Laemmli sample buffer.

-

Heat the samples at 95°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against this compound (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Transient Expression of GFP-PDAT Fusion Protein in Nicotiana benthamiana

This protocol describes the agroinfiltration method for transiently expressing a fluorescently tagged this compound protein for in vivo localization studies.

Materials:

-

Agrobacterium tumefaciens strain GV3101 carrying a binary vector with the GFP-PDAT fusion construct under the control of a 35S promoter.

-

Nicotiana benthamiana plants (4-6 weeks old)

-

Infiltration medium (10 mM MES pH 5.6, 10 mM MgCl2, 150 µM acetosyringone)

-

LB medium with appropriate antibiotics

-

Spectrophotometer

-

Syringe without a needle

Procedure:

-

Inoculate a single colony of Agrobacterium carrying the GFP-PDAT construct into LB medium with antibiotics and grow overnight at 28°C.

-

Inoculate a larger culture with the overnight culture and grow to an OD600 of 0.8-1.0.

-

Pellet the bacteria by centrifugation at 4,000 x g for 10 minutes.

-

Resuspend the bacterial pellet in infiltration medium to a final OD600 of 0.5-1.0.

-

Incubate the bacterial suspension at room temperature for 2-4 hours in the dark.

-

Infiltrate the bacterial suspension into the abaxial side of young, fully expanded N. benthamiana leaves using a syringe without a needle.

-

Grow the plants for 2-3 days under normal growth conditions.

-

Excise a small section of the infiltrated leaf and mount it on a microscope slide with a drop of water.

-

Observe the GFP fluorescence using a confocal laser scanning microscope.

Metabolic Pathway and Visualization

This compound plays a crucial role in the final step of TAG synthesis. The following diagram illustrates the position of this compound within the broader context of glycerolipid metabolism in the ER.

Caption: Triacylglycerol biosynthesis pathway in the ER.

The following diagram illustrates the general workflow for determining the subcellular localization of this compound.

Caption: Experimental workflow for this compound localization.

Discussion and Future Directions

The localization of this compound to the endoplasmic reticulum is consistent with its function in TAG biosynthesis, as the ER serves as the central hub for lipid metabolism. However, several questions remain to be addressed:

-

Quantitative Distribution: Precise quantitative measurements of this compound distribution between the ER and other potential locations, such as lipid droplets, are needed to fully understand its role in lipid dynamics.

-

Sub-ER Domain Localization: It is unknown whether this compound is uniformly distributed throughout the ER or is concentrated in specific subdomains, such as regions associated with lipid droplet formation.

-

Protein-Protein Interactions: Identifying the interacting partners of this compound could provide insights into its regulation and its coordination with other enzymes in the TAG synthesis pathway.

Future research employing advanced techniques such as quantitative mass spectrometry-based proteomics on highly purified organelle fractions and super-resolution microscopy will be instrumental in addressing these questions and providing a more detailed picture of this compound's subcellular landscape.

Conclusion

The Evolutionary Tapestry of PDAT: A Technical Guide to its Conservation and Function Across Species

For Immediate Release

A Deep Dive into the Evolutionary Conservation of Phospholipid:diacylglycerol Acyltransferase (PDAT)

This technical guide provides a comprehensive overview of the evolutionary conservation of Phospholipid:diacylglycerol acyltransferase (this compound), an enzyme crucial for triacylglycerol (TAG) synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the genetic and functional conservation of this compound across various species, from single-celled yeast to complex mammals. It outlines key experimental protocols for studying this enzyme and presents quantitative data to facilitate comparative analysis.

Introduction: The Significance of this compound in Lipid Metabolism

Phospholipid:diacylglycerol acyltransferase (this compound) is a key enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) synthesis. It catalyzes the transfer of an acyl group from a phospholipid, typically at the sn-2 position, to the sn-3 position of diacylglycerol (DAG), forming TAG and a lysophospholipid. This pathway is an alternative to the primary acyl-CoA-dependent pathway catalyzed by diacylglycerol acyltransferase (DGAT). The evolutionary persistence of this compound across diverse life forms underscores its fundamental role in lipid metabolism, energy storage, and cellular homeostasis.

Genetic and Functional Conservation of this compound

Phylogenetic analyses have revealed the widespread presence of this compound orthologs across the eukaryotic domain, including in yeast, plants, and mammals. Sequence alignments of this compound proteins from various species have identified highly conserved domains essential for their catalytic activity.

Conserved Domains: A key conserved feature is the catalytic triad, typically composed of serine, aspartate, and histidine residues, which is characteristic of the lecithin:cholesterol acyltransferase (LCAT) family of enzymes to which this compound belongs. These residues are critical for the acyltransferase reaction. Additionally, specific motifs involved in substrate binding, such as those for recognizing the phospholipid headgroup and the diacylglycerol backbone, show a high degree of conservation.

Functional Roles:

-

In Yeast (Saccharomyces cerevisiae): this compound, encoded by the LRO1 gene, plays a significant role in TAG synthesis, particularly during the exponential growth phase. It is involved in channeling fatty acids synthesized de novo into TAG stores.

-

In Plants (e.g., Arabidopsis thaliana): Plants possess multiple this compound isoforms with distinct tissue expression patterns and potential functional specializations. For instance, in Arabidopsis, AtPDAT1 is involved in TAG synthesis in various tissues and plays a role in membrane lipid remodeling under stress conditions, while other isoforms may have more specialized roles in seed oil accumulation.

-

In Mammals: While the role of a direct this compound ortholog in mammalian TAG synthesis is less characterized than in yeast and plants, lecithin-cholesterol acyltransferase (LCAT), a member of the same protein superfamily, is crucial for reverse cholesterol transport. LCAT esterifies cholesterol in high-density lipoproteins (HDL), a process analogous to the acyl transfer reaction of this compound. The functional and evolutionary relationship between this compound and LCAT highlights the conservation of this enzymatic mechanism in lipid metabolism.

Quantitative Data on this compound

To facilitate a comparative understanding of this compound function across species, the following tables summarize key quantitative data.

Table 1: Comparative Enzyme Kinetics of this compound Orthologs

| Organism | Enzyme | Substrate (Acyl Donor) | Km | Vmax | Reference |

| Saccharomyces cerevisiae | Lro1p (this compound) | Phosphatidylcholine | Not Reported | Not Reported | [Data Unavailable] |

| Arabidopsis thaliana | AtPDAT1 | NBD-Diacylglycerol | 13.5 ± 1.5 µM | 1.2 ± 0.04 nmol/min/mg | [1][2] |

| Homo sapiens | LCAT | Phosphatidylcholine | Not Reported | Not Reported | [Data Unavailable] |

Note: Comprehensive kinetic data for this compound across a wide range of species is still an active area of research. The provided data for AtPDAT1 is based on a fluorescence-based assay.

Table 2: Substrate Specificity of this compound Orthologs

| Organism | Enzyme | Preferred Acyl Donor | Preferred Acyl Acceptor | Reference |

| Saccharomyces cerevisiae | Lro1p (this compound) | Phosphatidylethanolamine > Phosphatidylcholine | Diacylglycerol | [Data Unavailable] |

| Arabidopsis thaliana | AtPDAT1 | Phosphatidylcholine | Diacylglycerol | [1][2] |

| Homo sapiens | LCAT | Phosphatidylcholine | Cholesterol | [Data Unavailable] |

Note: Substrate preference can be influenced by the specific acyl chains present on the donor and acceptor molecules.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound function.

Fluorescence-Based this compound Activity Assay

This assay offers a non-radioactive method for measuring this compound activity using a fluorescently labeled substrate.[1][2]

Materials:

-

NBD-labeled diacylglycerol (NBD-DAG)

-

Phospholipid acyl donor (e.g., phosphatidylcholine)

-

Enzyme source (e.g., microsomal fraction or purified this compound)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Thin-layer chromatography (TLC) plates

-

TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

-

Fluorescence imaging system

Procedure:

-

Prepare a reaction mixture containing the assay buffer, phospholipid acyl donor, and enzyme source.

-

Initiate the reaction by adding NBD-DAG.

-

Incubate the reaction at the optimal temperature for a defined period (e.g., 30 minutes at 30°C).

-

Stop the reaction by adding a chloroform:methanol mixture (2:1, v/v).

-

Extract the lipids by vortexing and centrifugation.

-

Spot the lipid extract onto a TLC plate.

-

Develop the TLC plate in the developing solvent to separate the lipids.

-

Visualize the fluorescently labeled TAG product using a fluorescence imaging system.

-

Quantify the fluorescence intensity of the TAG spot to determine enzyme activity.

Radiolabeled this compound Activity Assay

This is a highly sensitive method for measuring this compound activity using a radiolabeled acyl donor.

Materials:

-

Radiolabeled phospholipid (e.g., [14C]-phosphatidylcholine)

-

Diacylglycerol (DAG)

-

Enzyme source

-

Assay buffer

-

TLC plates and developing solvent

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the assay buffer, DAG, and enzyme source.

-

Start the reaction by adding the radiolabeled phospholipid.

-

Incubate the reaction at the optimal temperature for a specific time.

-

Stop the reaction and extract the lipids as described in the fluorescence-based assay.

-

Separate the lipids by TLC.

-

Scrape the silica corresponding to the TAG band into a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the incorporated radioactivity.

Generation of this compound Knockout Lines in Arabidopsis thaliana using CRISPR/Cas9

This protocol outlines the steps for creating a loss-of-function mutant of a this compound gene in Arabidopsis for functional analysis.[3][4]

1. Guide RNA (gRNA) Design and Vector Construction:

- Identify the target this compound gene sequence.

- Design two or more gRNAs targeting the 5' exons of the gene using online tools to minimize off-target effects.

- Synthesize the gRNA sequences and clone them into a plant-compatible CRISPR/Cas9 expression vector containing the Cas9 nuclease under a suitable promoter.

2. Agrobacterium-mediated Transformation:

- Transform the constructed CRISPR/Cas9 vector into Agrobacterium tumefaciens.

- Transform Arabidopsis plants using the floral dip method with the transformed Agrobacterium.

3. Selection and Screening of Mutant Lines:

- Select transgenic T1 plants using an appropriate selection marker (e.g., herbicide resistance).

- Extract genomic DNA from T1 plants and perform PCR to amplify the target region of the this compound gene.

- Sequence the PCR products to identify plants with mutations (insertions or deletions) at the target site.

4. Characterization of Homozygous Mutants:

- Allow the identified T1 mutants to self-pollinate and collect T2 seeds.

- Screen the T2 generation to identify homozygous mutant lines.

- Confirm the absence of the this compound protein in the homozygous mutants using techniques like Western blotting.

- Analyze the lipid profile of the mutant plants to determine the functional consequences of the this compound knockout.

siRNA-mediated Knockdown of this compound in Mammalian Cells

This method is used to transiently reduce the expression of a this compound-like gene in mammalian cell lines to study its function.[5][6][7][8][9]

1. siRNA Design and Synthesis:

- Design at least two different small interfering RNAs (siRNAs) targeting the mRNA of the mammalian this compound-like gene.

- Synthesize the siRNAs.

2. Cell Culture and Transfection:

- Culture a suitable mammalian cell line (e.g., HEK293) to the appropriate confluency.

- Prepare a transfection complex by mixing the siRNA with a transfection reagent (e.g., Lipofectamine).

- Add the transfection complex to the cells and incubate for 24-72 hours.

3. Validation of Knockdown:

- Harvest the cells and extract RNA and protein.

- Perform quantitative real-time PCR (qRT-PCR) to measure the reduction in the target mRNA levels.

- Perform Western blotting to confirm the reduction in the target protein levels.

4. Functional Analysis:

- Analyze the lipid composition of the knockdown cells to investigate the impact on TAG synthesis and other lipid metabolic pathways.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involving this compound is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Signaling Pathways

Experimental Workflows

Conclusion

The evolutionary conservation of this compound across a wide range of species highlights its indispensable role in lipid metabolism. While its function in TAG synthesis is well-established in yeast and plants, further research is needed to fully elucidate the roles of this compound-like enzymes in mammals and their potential implications in health and disease. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers aiming to further unravel the complexities of this important enzyme family. The continued study of this compound will undoubtedly contribute to our understanding of lipid homeostasis and may open new avenues for biotechnological applications and therapeutic interventions.

References

- 1. A Fluorescence‐Based Assay for Quantitative Analysis of Phospholipid:Diacylglycerol Acyltransferase Activity [agris.fao.org]

- 2. A Fluorescence‐Based Assay for Quantitative Analysis of Phospholipid:Diacylglycerol Acyltransferase Activity [ualberta.scholaris.ca]

- 3. researchgate.net [researchgate.net]

- 4. jkip.kit.edu [jkip.kit.edu]

- 5. siRNA Delivery in Mammalian Cell Lines [merckmillipore.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. scbt.com [scbt.com]

- 8. siRNA Plasmid Co-Transfection Protocol with Lipofectamine 2000 | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Transfection of mammalian cell lines with plasmids and siRNAs [protocols.io]

Phospholipid:Diacylglycerol Acyltransferase (PDAT): A Comprehensive Technical Guide to Substrate Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholipid:diacylglycerol acyltransferase (PDAT) is a key enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) synthesis. It catalyzes the transfer of an acyl group from the sn-2 position of a phospholipid to the sn-3 position of sn-1,2-diacylglycerol (DAG), yielding TAG and a lysophospholipid. This activity places this compound at a critical juncture between membrane phospholipid metabolism and neutral lipid storage, playing significant roles in lipid homeostasis, membrane remodeling, and the formation of lipid droplets. Understanding the substrate specificity of this compound for different phospholipids is paramount for elucidating its precise physiological functions and for its potential as a therapeutic target in metabolic diseases and as a tool in biotechnological applications for oil production.